4'-Methoxyflavone is a natural product found in Ammopiptanthus mongolicus and Cullen corylifolium with data available.
4'-Methoxyflavone
CAS No.: 4143-74-2
Cat. No.: VC21334141
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4143-74-2 |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
Standard InChI Key | OMICQBVLCVRFGN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Chemical Properties and Structure
4'-Methoxyflavone is represented by the molecular formula C₁₆H₁₂O₃ with a molecular weight of 252.265 g/mol . The compound exists as a crystalline solid with a distinct molecular structure featuring a 2-phenylchromen-4-one backbone with a methoxy group at the para position of the 2-phenyl group (B-ring).
The physical and chemical properties of 4'-Methoxyflavone are summarized in the following table:
Property | Value |
---|---|
CAS Number | 4143-74-2 |
IUPAC Name | 2-(4-methoxyphenyl)chromen-4-one |
Molecular Formula | C₁₆H₁₂O₃ |
Molecular Weight | 252.26500 g/mol |
Density | 1.24 g/cm³ |
Melting Point | 157-158°C |
Boiling Point | 401.5°C at 760 mmHg |
Flash Point | 188.2°C |
Exact Mass | 252.07900 |
LogP | 3.46860 |
Polar Surface Area | 39.44000 |
Index of Refraction | 1.614 |
The relatively high LogP value of 3.46860 indicates considerable lipophilicity, which influences its ability to cross cellular membranes and potentially the blood-brain barrier . This property is particularly relevant for its neuroprotective applications. The compound's melting point (157-158°C) and high boiling point (401.5°C) reflect strong intermolecular forces in its crystal structure .
Spectral Characteristics
Spectroscopic analysis provides essential information about the electronic structure and absorption properties of 4'-Methoxyflavone. According to PhotochemCAD databases, 4'-Methoxyflavone exhibits:
Spectral Property | Value |
---|---|
Absorption Wavelength | 255 nm |
Absorption Epsilon | 10,400 |
Solvent Used | Ethanol (EtOH) |
The absorption maximum at 255 nm is characteristic of the π→π* transitions in the conjugated systems of the flavone structure . The relatively high extinction coefficient (epsilon) value of 10,400 indicates strong UV absorption, which is typical for flavonoid compounds with extended conjugation. These spectral properties can be used for quantitative analysis and identification of 4'-Methoxyflavone in various samples.
Biological Activity
Neuroprotective Effects
One of the most significant biological activities of 4'-Methoxyflavone is its neuroprotective capacity. Research has demonstrated that 4'-Methoxyflavone prevents decrease in cell viability of HeLa and SH-SY5Y cells when exposed to the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) . This protective effect is particularly notable as MNNG is known to induce parthanatos, a distinct cell death pathway involved in various neurodegenerative conditions.
The neuroprotective activity extends to primary neuronal cells, as 4'-Methoxyflavone has been shown to protect cortical neurons against cell death induced by N-methyl-D-aspartate (NMDA) . This finding is particularly relevant for conditions involving excitotoxicity, such as stroke, traumatic brain injury, and certain neurodegenerative diseases.
Mechanism of Action
The mechanism underlying 4'-Methoxyflavone's neuroprotective effects involves inhibition of parthanatos, a cell death pathway characterized by overactivation of poly(ADP-ribose) polymerase-1 (PARP-1). Studies have demonstrated that 4'-Methoxyflavone reduces the synthesis and accumulation of poly(ADP-ribose) polymer , which is a critical mediator in the parthanatos pathway.
This mechanism is significant because excessive PARP-1 activation leads to energy depletion and ultimately cell death in neurons. By inhibiting this process, 4'-Methoxyflavone may protect neuronal cells during conditions of oxidative stress and DNA damage, which are common in neurodegenerative diseases.
Metabolism
Enzymatic Processing
4'-Methoxyflavone undergoes significant metabolic transformations in biological systems, primarily through the action of cytochrome P450 enzymes. Research has demonstrated that 4'-Methoxyflavone can be oxidized to O-demethylated products primarily by CYP1B1 and CYP2A13 enzymes . This metabolism is an essential consideration for understanding the compound's in vivo effects and potential therapeutic applications.
Metabolic Products
The metabolic processing of 4'-Methoxyflavone results in several products:
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The primary metabolic pathway involves O-demethylation, leading to the formation of 4'-hydroxyflavone .
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To a lesser extent, 4'-Methoxyflavone also undergoes ring oxidation, resulting in the formation of various hydroxylated derivatives .
Interestingly, when comparing the metabolism of 4'-Methoxyflavone with similar compounds such as 3'-methoxyflavone and 3',4'-dimethoxyflavone, research indicates that CYP1B1 typically demonstrates higher activity for the O-demethylation of these compounds compared to CYP2A13 . The metabolic profile of 4'-Methoxyflavone is an important consideration for its potential pharmaceutical applications, as metabolites may exhibit different biological activities compared to the parent compound.
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